molecular formula C13H9FINO B1639596 4-fluoro-N-(3-iodophenyl)benzamide

4-fluoro-N-(3-iodophenyl)benzamide

Cat. No.: B1639596
M. Wt: 341.12 g/mol
InChI Key: CDOQPEGCRPUOQA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-iodophenyl)benzamide (CAS 443730-67-4) is a salicylamide derivative of significant interest in medicinal chemistry and antiviral research. This compound belongs to a class of molecules that are systematically explored as potent anti-hepatitis B virus (HBV) agents . Research indicates that salicylamide derivatives can exhibit dose-dependent inhibitory effects on HBV replication, leading to significant reductions in extracellular virion DNA and the secretion levels of viral antigens such as HBsAg and HBeAg . The structural motif of this benzamide, featuring fluoro and iodo substituents, is a key area of investigation for structure-activity relationship (SAR) studies aimed at enhancing anti-HBV potency and selectivity . Preliminary mechanistic studies on related salicylamide derivatives suggest they may interfere with critical stages of the HBV life cycle, including the disruption of viral capsid formation . This makes this compound a valuable chemical scaffold for researchers developing novel therapeutic candidates to achieve improved outcomes against chronic HBV infections. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9FINO

Molecular Weight

341.12 g/mol

IUPAC Name

4-fluoro-N-(3-iodophenyl)benzamide

InChI

InChI=1S/C13H9FINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)

InChI Key

CDOQPEGCRPUOQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
4-Fluoro-N-(3-iodophenyl)benzamide has been investigated for its potential as an anticancer agent. The presence of the iodine atom enhances its interaction with biological targets, particularly in inhibiting enzymes involved in cancer progression. For instance, related compounds have shown efficacy against breast cancer by targeting poly-ADP-ribose polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Anti-inflammatory Properties:
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role. The compound's structure allows it to interact with specific receptors that mediate inflammatory responses, suggesting potential therapeutic applications .

Chemical Synthesis Applications

Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including substitution reactions that can yield more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Catalytic Reactions:
The compound has been utilized in catalytic reactions, such as carbene-catalyzed annulations, which enable the synthesis of diverse heterocycles. These reactions are significant for creating complex organic structures that are challenging to synthesize using traditional methods .

Data Summary Table

Application Area Description Example Findings
Medicinal ChemistryInvestigated for anticancer and anti-inflammatory propertiesCompounds show efficacy against breast cancer via PARP inhibition
Organic SynthesisActs as a building block for synthesizing complex organic moleculesUsed in substitution reactions to create derivatives
Catalytic ReactionsEmployed in carbene-catalyzed reactions for synthesizing heterocyclesEffective in producing thiazine derivatives with high yields

Case Studies

Case Study 1: Anticancer Research
In a study exploring the anticancer properties of halogenated benzamides, researchers found that this compound inhibited tumor growth in vitro by disrupting DNA repair pathways. The compound's ability to target PARP led to increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Synthesis and Characterization
A recent publication detailed the synthesis of this compound through a multi-step reaction involving iodo-substitution and subsequent amide formation. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, demonstrating its utility as a precursor for further chemical modifications .

Comparison with Similar Compounds

Structural Features and Crystallography

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
  • Synthesis : Prepared via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid .
  • Crystal Structure: Monoclinic space group P2₁/n with lattice parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, and β = 105.116°. Hydrogen bonds (N–H···O, O–H···O) form a 3D framework .
  • Pharmacology: Exhibits anti-inflammatory and anticancer activities due to the isoindolinone and fluorobenzamide moieties .
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
  • Dihedral Angle : 14.1° between aromatic rings, stabilized by an intramolecular hydrogen bond (N–H···O, 2.573 Å). Intermolecular O–H···O bonds create infinite ribbons .
  • Key Difference : The nitro and hydroxyl groups introduce strong hydrogen-bonding networks, contrasting with the iodine substituent in the target compound, which may prioritize halogen bonding .
Compound Dihedral Angle Hydrogen Bonds Space Group
4-Fluoro-N-(3-iodophenyl)benzamide Not reported Likely C–I···π interactions Unknown
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide N/A N–H···O, O–H···O P2₁/n
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 14.1° O–H···O (intermolecular) Not specified

Physicochemical Properties

  • Lipophilicity: The iodine substituent in this compound increases molecular weight (MW ≈ 371.1 g/mol) and lipophilicity (clogP ≈ 4.2) compared to non-halogenated analogues.
  • Solubility : Fluorine improves aqueous solubility relative to chloro or bromo analogues, but iodine’s bulk may reduce it.
Compound MW (g/mol) clogP Hydrogen Bond Acceptors
This compound 371.1 ~4.2 2 (amide O, F)
4-Fluoro-N-(4-fluorophenyl)benzamide 234.2 ~3.1 3 (amide O, 2×F)
3-Fluoro-N-(4-iodophenyl)benzamide 371.1 ~4.2 2 (amide O, F)

Computational Insights

  • HOMO-LUMO Gaps : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , DFT calculations revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
  • Hirshfeld Surface Analysis: The 3-iodo substituent may increase polar surface area, enhancing halogen bonding in crystals compared to nitro or morpholino derivatives .

Preparation Methods

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding 4-fluorobenzoyl chloride as a pale-yellow liquid. Excess reagent is removed under reduced pressure, and the product is used directly without purification due to its moisture sensitivity.

Reaction Conditions:

  • Solvent: Anhydrous DCM
  • Temperature: 40–60°C (reflux)
  • Time: 2–4 hours
  • Yield: >95% (theoretical)

Coupling with 3-Iodoaniline

The acyl chloride is reacted with 3-iodoaniline in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Procedure:

  • Dissolve 3-iodoaniline (1.0 equiv) in DCM.
  • Add TEA (2.5 equiv) dropwise at 0°C.
  • Introduce 4-fluorobenzoyl chloride (1.2 equiv) slowly to avoid exothermic side reactions.
  • Stir at room temperature for 12–24 hours.
  • Quench with aqueous NaOH, extract with DCM, and purify via flash chromatography (hexanes/ethyl acetate).

Optimization Notes:

  • Solvent Choice: DCM minimizes side reactions compared to polar aprotic solvents like DMF.
  • Stoichiometry: A slight excess of acyl chloride ensures complete conversion of the amine.
  • Purification: Silica gel chromatography effectively removes unreacted starting materials and byproducts.

Carbodiimide-Mediated Coupling

As an alternative to acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct amide formation from 4-fluorobenzoic acid and 3-iodoaniline. This method, widely used in peptide synthesis, avoids handling reactive acyl chlorides.

Activation with DCC/DMAP

A mixture of 4-fluorobenzoic acid (1.0 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM is stirred at 0°C for 30 minutes. 3-Iodoaniline (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours.

Key Observations:

  • Byproduct Management: Dicyclohexylurea precipitates and is removed by filtration.
  • Yield: 65–78% after chromatography.
  • Limitations: DMAP can catalyze esterification if hydroxyl groups are present, but this is irrelevant for 3-iodoaniline.

EDC/HOBt Coupling

For improved efficiency, 1-hydroxybenzotriazole (HOBt) is added to suppress racemization and enhance coupling efficiency:

  • Combine 4-fluorobenzoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF.
  • Stir for 10 minutes at 0°C.
  • Add 3-iodoaniline (1.0 equiv) and stir at room temperature for 6 hours.
  • Purify via C-18 Sep-Pak cartridge or recrystallization.

Advantages:

  • Reduced Side Reactions: HOBt prevents unwanted O-acylation.
  • Solvent Flexibility: DMF or THF can be used depending on reactant solubility.

Comparative Analysis of Methods

Parameter Acyl Chloride Route DCC/DMAP Route EDC/HOBt Route
Reaction Time 12–24 hours 24 hours 6 hours
Yield 70–85% 65–78% 75–82%
Purification Flash chromatography Filtration + chromatography Sep-Pak cartridge
Cost Low (SOCl₂ is inexpensive) Moderate (DCC cost) High (EDC/HOBt cost)
Scalability Excellent Moderate Limited by HOBt solubility

Key Findings:

  • The acyl chloride method offers the highest yields and scalability but requires careful handling of corrosive reagents.
  • EDC/HOBt coupling provides faster reactions and easier purification but at a higher cost.
  • DCC/DMAP is less efficient but remains useful for small-scale syntheses.

Mechanistic Considerations

Acyl Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (SN2 mechanism). 3-Iodoaniline attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, displacing chloride and forming the amide bond. TEA scavenges HCl, shifting the equilibrium toward product formation.

Carbodiimide-Mediated Activation

EDC first reacts with 4-fluorobenzoic acid to form an O-acylisourea intermediate. HOBt then displaces the carbodiimide, generating a stable active ester. Nucleophilic attack by 3-iodoaniline yields the amide and releases HOBt.

Challenges and Optimization

Iodine Substitution Stability

The 3-iodo group on the aniline ring is susceptible to displacement under harsh conditions. However, mild reaction temperatures (0–25°C) and neutral pH prevent undesired C–I bond cleavage.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Increase reactivity but may promote side reactions with iodinated aromatics.
  • DCM or THF: Preferred for minimizing decomposition.

Purification Techniques

  • Flash Chromatography: Effective for separating unreacted 3-iodoaniline (Rf ≈ 0.3) from product (Rf ≈ 0.6) using hexanes/ethyl acetate (3:1).
  • Recrystallization: Ethanol/water mixtures (7:3) yield pure product as white crystals.

Q & A

Q. What experimental and computational methods support multi-target drug design with this scaffold?

  • Answer: Combine phenotypic screening (e.g., cytotoxicity, antimicrobial assays) with chemoproteomics to identify off-target interactions. Use systems biology tools (STRING DB) to map polypharmacological networks .

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